molecular formula C11H19NO2 B179563 Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate CAS No. 135908-45-1

Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B179563
CAS No.: 135908-45-1
M. Wt: 197.27 g/mol
InChI Key: QUVAHJOADQNEIP-UHFFFAOYSA-N
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Description

Ethyl 4-aminobicyclo[222]octane-1-carboxylate is a bicyclic compound with a unique structure that includes an ethyl ester and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bicyclo[2.2.2]octane derivative with an ethyl ester and an amine source. The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted bicyclo[2.2.2]octane derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate has the molecular formula C11H19NO2C_{11}H_{19}NO_2 and a molecular weight of approximately 197.278 g/mol. Its unique bicyclic structure consists of a central octane framework with two fused cyclopropane rings, contributing to its diverse reactivity and interaction capabilities with biological systems.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Cyclization Reactions : The compound can undergo cyclization to form other bicyclic structures.
  • Functional Group Transformations : Its amino and carboxylate groups allow for further functionalization, making it suitable for creating derivatives with specific properties.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, particularly in drug development targeting neurological disorders and infectious diseases:

  • Neurological Disorders : Preliminary studies suggest that derivatives of this compound may interact with neurotransmitter receptors, indicating potential applications in treating conditions such as depression or anxiety .
  • Antimicrobial Activity : Research has shown that certain derivatives exhibit antimalarial and antitrypanosomal activity, suggesting their utility in tropical medicine .

Biological Interactions

This compound's amino group can form hydrogen bonds with biomolecules, influencing their structure and function:

  • Enzyme Interaction Studies : The compound may interact with specific enzymes, altering their activity and leading to various biological effects .
  • Binding Affinity Studies : Initial investigations indicate significant binding affinities with receptors related to neurological functions .

Antiviral Activity

A study demonstrated that dihydroxylated derivatives of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid were effective as scaffolds for antiviral agents, showing promise against viral infections . This highlights the potential of this compound class in developing new antiviral therapies.

Antimalarial Research

Research on ethyl 4-aminobicyclo[2.2.2]octane derivatives indicated their effectiveness against malaria parasites (Plasmodium spp.). These findings support further exploration into their use as antimalarial agents .

Mechanism of Action

The mechanism of action of ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

    Bicyclo[2.2.2]octane-1-carboxylate derivatives: These compounds share the bicyclic structure and can have similar reactivity and applications.

    4-aminobicyclo[2.2.2]octane-1-carboxylic acid: This compound is similar but lacks the ethyl ester group, which can influence its solubility and reactivity.

Uniqueness: Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is unique due to the presence of both an ethyl ester and an amino group, which provide distinct chemical properties and reactivity compared to other similar compounds .

Biological Activity

Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (EAB) is a bicyclic compound that has garnered attention in pharmacological research due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of EAB, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclo[2.2.2]octane core with an ethyl ester and an amino group at the 4-position. Its molecular formula is C11H20ClNO2C_{11}H_{20}ClNO_2 with a molecular weight of approximately 233.735 g/mol . The unique bicyclic structure contributes to its distinct chemical properties and biological activities.

The biological activity of EAB is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The amino group and the bicyclic structure are crucial for its biological effects, which may involve:

  • Enzyme Inhibition : EAB may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing synaptic transmission.
  • Antiviral and Antibacterial Activities : Preliminary studies suggest that derivatives of EAB exhibit promising antimicrobial properties .

Pharmacological Properties

Research indicates that compounds similar to EAB demonstrate various pharmacological activities, including:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential as antibacterial agents.
  • Antiviral Potential : Investigations into EAB's derivatives indicate possible applications in antiviral drug development .

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of several derivatives of EAB against common bacterial pathogens. The results indicated that certain derivatives displayed significant inhibitory effects on bacterial growth, suggesting their potential use as new antibacterial agents.

CompoundAntimicrobial ActivityMechanism
EAB Derivative AModerateInhibition of cell wall synthesis
EAB Derivative BHighDisruption of membrane integrity

Study 2: Interaction with Receptors

Another research study focused on the interaction of EAB with neurotransmitter receptors. Using radiolabeled binding assays, it was found that EAB could bind to dopamine receptors, indicating its potential role in modulating dopaminergic signaling pathways.

Comparison with Similar Compounds

Comparative studies have highlighted the unique features of EAB relative to other bicyclic compounds:

Compound NameMolecular FormulaUnique Features
Mthis compoundC10H18ClNO2C_{10}H_{18}ClNO_2Lacks one carbon compared to ethyl derivative
Propyl 4-amino bicyclo[2.2.2]octane-1-carboxylateC12H22ClNO2C_{12}H_{22}ClNO_2Longer alkyl chain may alter pharmacological properties

EAB stands out due to its specific bicyclic structure and the positioning of functional groups, which may influence its biological activity and interaction profile compared to similar compounds .

Properties

IUPAC Name

ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10/h2-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVAHJOADQNEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601181605
Record name Bicyclo[2.2.2]octane-1-carboxylic acid, 4-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135908-45-1
Record name Bicyclo[2.2.2]octane-1-carboxylic acid, 4-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135908-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.2]octane-1-carboxylic acid, 4-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 4-benzyloxycarbonylaminobicyclo[2.2.2]octane-1-carboxylate (40.0 g) was dissolved in ethanol (400 mL). To this solution, 10% palladium-carbon (4.00 g) was added and the mixture was stirred at room temperature for 6 hours in a stream of hydrogen. The catalyst in the reaction mixture was filtered through a Celite pad and the filtered catalyst, together with the Celite pad, was washed with ethanol. The filtrate and the washings were combined and concentrated under reduced pressure. The resulting residue was dried under reduced pressure to give ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (23.9 g).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
4 g
Type
catalyst
Reaction Step Three

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